Isocurcumenol

Overview

Description

Scientific Research Applications

Chemistry: It is used as a precursor for synthesizing other biologically active compounds.

Biology: Isocurcumenol has shown significant antifungal activity against various fungal strains.

Medicine: It exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.

Mechanism of Action

Target of Action

Isocurcumenol, a sesquiterpene found in Curcuma species, has been reported to have diverse biological activities . It primarily targets the immune system and has been found to inhibit 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT) .

Mode of Action

This compound interacts with its targets by modulating their activities. For instance, it inhibits the production of nitric oxide (NO) in isolated mouse peritoneal macrophages . It also inhibits the activity of 5α-reductase, thereby reducing the conversion of testosterone to DHT .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to modulate the immune system , and it is involved in the modulation of the NF-κB, MAPK, and Akt signaling pathways . These pathways play crucial roles in immune response, inflammation, and cell survival.

Pharmacokinetics

It is suggested that more in-depth studies, including elaborate bioavailability, preclinical pharmacokinetics, and toxicity studies, are required to understand the underlying mechanisms and safety level before clinical trials can be pursued .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it reduces LPS/D-galactosamine-induced increases in serum levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT), which are markers of liver injury . It also disrupts the fungal cell membrane and inhibits ergosterol synthesis, respiration, succinate dehydrogenase (SDH), and NADH oxidase .

Future Directions

While Isocurcumenol has shown promising results in various studies, more in-depth studies are required to understand the underlying mechanisms using experimental in vivo animal models and elaborate bioavailability, preclinical pharmacokinetics, and toxicity studies before clinical trials can be pursued for development into immunomodulatory agents .

Biochemical Analysis

Biochemical Properties

Isocurcumenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound inhibits the production of nitric oxide in isolated mouse peritoneal macrophages by interacting with nitric oxide synthase . Additionally, it reduces the levels of glutamic oxaloacetic transaminase and glutamic pyruvic transaminase in a mouse model of liver injury, indicating its role in modulating liver enzymes . These interactions highlight the compound’s potential in regulating inflammatory responses and liver function.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of human lung, nasopharyngeal, and leukemic cells, as well as murine lymphoma cells . This inhibition is achieved without inducing significant toxicity to normal cells, making this compound a promising candidate for cancer therapy. The compound also induces apoptosis in cancer cells, as evidenced by morphological changes observed through fluorescent staining . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the production of nitric oxide by binding to nitric oxide synthase . Additionally, it induces apoptosis in cancer cells by activating caspases and other apoptotic proteins . These interactions result in changes in gene expression and cellular function, ultimately contributing to the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its biological activity for extended periods In in vitro studies, this compound has shown consistent antitumor effects over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without inducing toxicity . At higher doses, this compound may cause adverse effects, including liver toxicity and other systemic effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in liver cells . The compound’s interactions with liver enzymes, such as glutamic oxaloacetic transaminase and glutamic pyruvic transaminase, suggest its role in modulating liver metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . In particular, this compound has been observed to accumulate in liver tissues, where it exerts its biological effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications These localizations enable this compound to interact with key biomolecules and exert its biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocurcumenol can be synthesized through various chemical reactions involving Curcuma longa extracts. The synthetic routes typically involve the isolation of curcuminoids followed by specific chemical transformations to yield this compound . The reaction conditions often include the use of organic solvents such as ethanol and chloroform, and the reactions are carried out under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound involves the extraction of Curcuma zedoaria rhizomes using solvents like ethanol. The extract is then subjected to chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Isocurcumenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced to yield reduced forms of the compound.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .

Comparison with Similar Compounds

Isocurcumenol is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:

Curcumenol: Another sesquiterpenoid with similar antifungal and anticancer properties.

Curcumol: Known for its anti-inflammatory and anticancer activities.

Curzerene: Exhibits antifungal and anti-inflammatory properties.

This compound stands out due to its potent antifungal activity and its ability to inhibit nitric oxide production, making it a valuable compound for therapeutic applications .

Properties

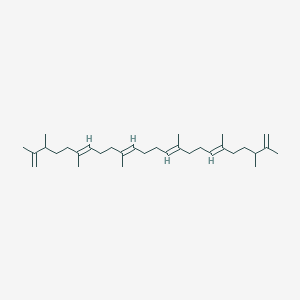

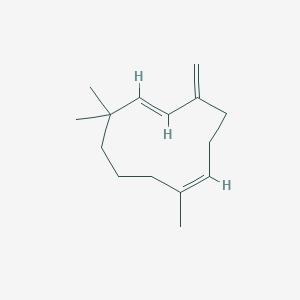

IUPAC Name |

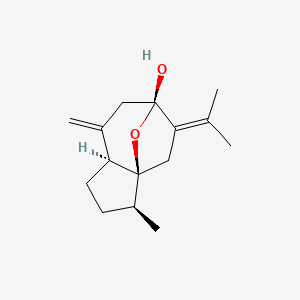

2-methyl-6-methylidene-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h11-12,16H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBDFZGNZTYPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(CC2=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24063-71-6 | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 141 °C | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)

![[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone](/img/structure/B1253173.png)

![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)

![p-Sulfonatocalix[5]arene](/img/structure/B1253191.png)